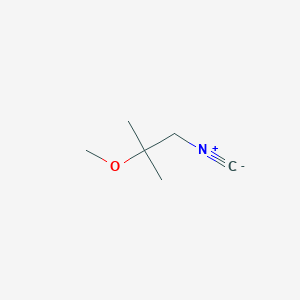

2-Methoxyisobutylisonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyano-2-methoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2,8-4)5-7-3/h5H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJFNFYPZOHRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C[N+]#[C-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148933 | |

| Record name | 2-Methoxyisobutyl isonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109434-22-2 | |

| Record name | 2-Methoxyisobutylisonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109434222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyisobutyl isonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXYISOBUTYL ISONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3X4G63S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methoxyisobutylisonitrile chemical properties and structure

An In-Depth Technical Guide to 2-Methoxyisobutylisonitrile: From Core Chemical Properties to Advanced Radiopharmaceutical Applications

Introduction

This compound (MIBI) is a pivotal organic compound, primarily recognized as the key ligand in the formation of the radiopharmaceutical Technetium-99m (99mTc) Sestamibi.[1][2] While unassuming in its independent state, MIBI's unique chemical structure, featuring a lipophilic isobutyl backbone and a coordinating isonitrile functional group, makes it an exceptional chelating agent for the radioisotope Technetium-99m.[3][4] This guide, designed for researchers and drug development professionals, provides a comprehensive exploration of MIBI's chemical properties, structure, synthesis, and its critical role in the preparation and mechanism of action of 99mTc-Sestamibi, a cornerstone agent in nuclear cardiology and oncology.[1][5]

Physicochemical and Structural Properties

Understanding the fundamental properties of MIBI is essential to appreciating its function. The molecule's behavior is dictated by the interplay between its nonpolar hydrocarbon structure and the polar isonitrile and ether functionalities.

Core Chemical Data

A summary of the essential physicochemical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | 1-isocyano-2-methoxy-2-methylpropane | PubChem[6] |

| Synonyms | MIBI, 2-methoxy-isobutyl-isonitrile | PubChem[6] |

| CAS Number | 109434-22-2 | PubChem[6] |

| Molecular Formula | C₆H₁₁NO | PubChem[6] |

| Molecular Weight | 113.16 g/mol | PubChem[6] |

| Canonical SMILES | CC(C)(C[N+]#[C-])OC | PubChem[6] |

Molecular Structure and Bonding

The structure of MIBI features a tertiary carbon atom bonded to two methyl groups, a methoxy group (-OCH₃), and a methylene bridge (-CH₂-) connected to the isonitrile functional group (-N≡C).

-

Covalent Bonding: The molecule is held together by covalent bonds, which involve the sharing of electron pairs between atoms.[7] The carbon backbone is composed of strong, nonpolar carbon-carbon and carbon-hydrogen single bonds (σ-bonds).[8]

-

Functional Groups: The two key functional groups are the ether (methoxy group) and the isonitrile. The C-O-C linkage of the ether and the C-N≡C of the isonitrile introduce polarity into the molecule. The isonitrile group is particularly significant, as the lone pair of electrons on the terminal carbon atom is crucial for coordinating with the technetium metal center.[4]

Spectroscopic Characterization

The identity and purity of synthesized MIBI are confirmed through various spectroscopic techniques. Understanding the expected spectral data is a prerequisite for any researcher working with this compound.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum of MIBI is the strong absorption band corresponding to the isonitrile (N≡C) stretching vibration. This typically appears in the region of 2100-2260 cm⁻¹.[9] The presence of C-H bonds in the alkyl groups will be evident from stretching vibrations in the 2850-3000 cm⁻¹ range, while the C-O stretch of the ether group is expected between 1000-1200 cm⁻¹.[9][10] The absence of a broad peak around 3300 cm⁻¹ would confirm the absence of N-H or O-H impurities.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: A patent for a MIBI synthesis process provides the following characteristic shifts in CDCl₃: a singlet for the six protons of the two equivalent methyl groups ((CH₃)₂C) at approximately 1.13 ppm, a singlet for the three methoxy protons (OCH₃) at 3.15 ppm, and a doublet for the two methylene protons (CH₂) at 3.27 ppm.[2]

-

¹³C-NMR: The carbon spectrum would show distinct signals for each unique carbon environment: the isonitrile carbon, the quaternary carbon, the methylene carbon, the methoxy carbon, and the equivalent methyl carbons.[11][12]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For MIBI, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (113.16).[2]

Synthesis of this compound

Several synthetic routes for MIBI have been developed.[13][14][15] An efficient and commonly cited method is a two-step process starting from 2,2-dimethyloxirane (isobutylene oxide).[4][14] This approach is favored for its relatively high yield and straightforward procedures.

Synthesis Workflow Diagram

Caption: Two-step synthesis pathway for MIBI.

Detailed Experimental Protocol

Step 1: Synthesis of N-formyl-2-methoxyisobutylamine

-

Rationale: This initial step creates the amine precursor which will be converted to the isonitrile.

-

Procedure: a. To a cooled solution of 2-methoxyisobutylamine in an appropriate solvent (e.g., dichloromethane), slowly add ethyl formate. b. Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). c. Remove the solvent under reduced pressure to yield the crude N-formyl-2-methoxyisobutylamine intermediate.[2]

Step 2: Dehydration to this compound

-

Rationale: This is the critical dehydration step that converts the formamide group into the isonitrile functional group. Dehydrating agents like phosphorus oxychloride (POCl₃) or diphosgene are effective for this transformation.

-

Procedure: a. Dissolve the crude N-formyl intermediate from Step 1 in a dry solvent such as dichloromethane, along with a base like triethylamine to neutralize the acidic byproducts.[2] b. Cool the mixture in an ice bath (e.g., to -40°C).[2] c. Add the dehydrating agent (e.g., diphosgene dissolved in dichloromethane) dropwise over a period of about one hour while maintaining the low temperature.[2] d. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. e. Quench the reaction by carefully adding a saturated sodium carbonate solution. f. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. g. Purify the final product by distillation under reduced pressure to obtain pure this compound.[2]

Application in Radiopharmacy: The 99mTc-Sestamibi Complex

The primary and most significant application of MIBI is as a ligand for the metastable technetium-99 isotope (99mTc). MIBI acts as a monodentate ligand, coordinating to the technetium(I) metal center through the lone pair of electrons on the terminal carbon of the isonitrile group.

Six MIBI ligands arrange themselves in an octahedral geometry around a central Tc(I) ion, forming the stable, cationic complex [⁹⁹ᵐTc(MIBI)₆]⁺, commercially known as 99mTc-Sestamibi.[3][13] This complex is the active radiopharmaceutical agent used in diagnostic imaging.[3]

Preparation and Quality Control of 99mTc-Sestamibi

99mTc-Sestamibi is typically prepared in a clinical setting from a sterile, non-pyrogenic kit.[16][17] The kit contains a lyophilized mixture of the copper(I) salt of MIBI (tetrakis(this compound)copper(I) tetrafluoroborate), a reducing agent (like stannous chloride), and other excipients.[16]

Protocol for Preparation:

-

Reconstitution: Aseptically add a sterile, oxidant-free solution of Sodium Pertechnetate (Na⁹⁹ᵐTcO₄), obtained from a ⁹⁹Mo/⁹⁹ᵐTc generator, to the lyophilized kit vial.[16][18] The volume is typically 1-3 mL.[17]

-

Pressure Equalization: Without removing the needle, withdraw an equal volume of the inert nitrogen gas from the vial's headspace to maintain atmospheric pressure.[18]

-

Mixing: Shake the vial vigorously for 5-10 motions to ensure complete dissolution of the contents.[18]

-

Heating: Place the vial in a boiling water bath for 10 minutes.[16][18] This heating step is crucial as it facilitates the reduction of Tc(VII) from the pertechnetate to Tc(I) and the subsequent ligand exchange to form the stable [⁹⁹ᵐTc(MIBI)₆]⁺ complex.[19]

-

Cooling: Remove the vial and allow it to cool to room temperature for at least 15 minutes before use.[16] The final product should be a clear, particulate-free solution.[16]

Quality Control (QC):

Radiochemical purity (RCP) must be greater than 90% for clinical use.[20] The primary QC method is thin-layer chromatography (TLC).[20][21]

-

Stationary Phase: Baker-Flex Aluminum Oxide coated plate.[16]

-

Mobile Phase: Absolute ethanol.[16]

-

Procedure: a. Spot the prepared 99mTc-Sestamibi solution onto the TLC plate.[17] b. Develop the plate in a tank containing the ethanol mobile phase.[17] c. The lipophilic [⁹⁹ᵐTc(MIBI)₆]⁺ complex is mobile and travels with the solvent front (Rf ≈ 1.0). d. Impurities, such as free pertechnetate (⁹⁹ᵐTcO₄⁻) and hydrolyzed-reduced technetium (⁹⁹ᵐTcO₂), are more polar and remain at the origin (Rf ≈ 0.0).[19] e. After development, the strip is cut, and the radioactivity of each section is measured to calculate the RCP.[18]

Preparation and QC Workflow

Caption: Workflow for 99mTc-Sestamibi preparation and quality control.

Mechanism of Action in Diagnostic Imaging

The diagnostic utility of 99mTc-Sestamibi is rooted in its biological behavior, which is dictated by the physicochemical properties of the complex.

Cellular Uptake and Retention

-

Passive Diffusion: As a lipophilic, cationic complex, 99mTc-Sestamibi readily diffuses across the plasma and mitochondrial membranes of cells.[1][5][22] This movement is driven by large negative transmembrane potentials.[1][5]

-

Mitochondrial Sequestration: The primary site of accumulation is within the mitochondria.[23][24] Tissues with high mitochondrial content and high metabolic activity, such as myocardial (heart muscle) cells, show the greatest uptake.[1] The strong negative potential across the inner mitochondrial membrane effectively traps the positive [⁹⁹ᵐTc(MIBI)₆]⁺ complex.[24]

-

Dependence on Blood Flow: Initial delivery of the agent to the tissue is dependent on regional blood flow.[1][23] Therefore, in myocardial perfusion imaging, areas with reduced blood flow (ischemia) will receive less of the radiotracer and appear as "cold spots" on the resulting scan.[24] In cases of myocardial infarction (dead tissue), the absence of both blood flow and viable mitochondria results in a persistent defect.[1]

Role of P-glycoprotein (Pgp)

99mTc-Sestamibi is a known substrate for the P-glycoprotein (Pgp) efflux pump, which is encoded by the multidrug resistance (MDR-1) gene.[1][5][22] Pgp is a transmembrane protein that actively transports various substances out of cells.

-

In Oncology: Many tumor cells overexpress Pgp, which is a mechanism of resistance to chemotherapy.[5][22] These tumors will actively pump 99mTc-Sestamibi out of the cells, resulting in poor tracer retention. This property can be exploited to predict a tumor's response to certain chemotherapeutic agents.[5]

-

In Parathyroid Imaging: The differential expression of Pgp between thyroid and parathyroid tissue is thought to contribute to the visualization of parathyroid adenomas.[23] Parathyroid adenomas tend to have lower levels of Pgp, leading to slower washout and sustained retention of the tracer compared to the surrounding thyroid tissue.[23]

Cellular Mechanism Diagram

Caption: Cellular uptake and efflux of the [⁹⁹ᵐTc(MIBI)₆]⁺ complex.

Conclusion

This compound stands as a testament to the elegant design of functional molecules in medicine. Its journey from a simple organic isonitrile to the heart of a sophisticated diagnostic agent highlights the critical interplay between chemical structure, coordination chemistry, and biological transport mechanisms. For researchers in drug development and nuclear medicine, a thorough understanding of MIBI's properties is not merely academic; it is the foundation upon which the life-saving technology of myocardial perfusion imaging and advanced oncological assessments are built.

References

-

Technetium 99m Sestamibi - StatPearls - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Hung, J. C., et al. (1992). Rapid preparation and quality control method for technetium-99m-2-methoxy isobutyl isonitrile (technetium-99m-sestamibi). Journal of Nuclear Medicine, 33(7), 1338-1345. [Link]

-

Khan, A. U., & Farooq, U. (2024). Technetium-99m. In StatPearls. StatPearls Publishing. [Link]

-

Technetium Tc 99m sestamibi. (n.d.). PubChem. [Link]

-

Explaining the mechanism of action of 99mTc-sestamibi SPECT/CT including the suggested references. (n.d.). European Journal of Nuclear Medicine and Molecular Imaging. [Link]

-

Hung, J. C., et al. (1992). Rapid Preparation and Quality Control Method for Technetium-99m—2-Methoxy Isobutyl Isonitrile (Technetium-99m-Sestamibi). Journal of Nuclear Medicine, 33(7), 1338-1345. [Link]

-

León, A., et al. (1998). Synthesis of the 2-methoxy isobutyl isonitrile (MIBI) for medical use. INIS-IAEA. [Link]

-

Sestamibi (for the preparation of Tc99m Sestamibi injection). (n.d.). DailyMed. [Link]

-

KIT FOR THE PREPARATION OF TECHNETIUM Tc 99m SESTAMIBI INJECTION. (2016). [Link]

-

PRODUCT MONOGRAPH DRAXIMAGE® Sestamibi Kit for the Preparation of Technetium Tc 99m Sestamibi Injection. (2011). [Link]

-

Mechanism of technetium 99m sestamibi parathyroid imaging and the possible role of p-glycoprotein. (2000). World Journal of Surgery, 24(11), 1331-1336. [Link]

-

Kumar, A., et al. (1995). An improved procedure for the synthesis of this compound: An efficient complexing agent for 99mTc. Journal of Radioanalytical and Nuclear Chemistry, 188(6), 423-429. [Link]

-

2-Methoxyisobutyl isonitrile. (n.d.). PubChem. [Link]

- Casebier, D. S., et al. (2009). Methods for preparing this compound and tetrakis(this compound)copper(I) tetrafluoroborate. U.S.

- Edwards, B. W. (1989). Process for preparing this compound. U.S.

-

FACILE SYNTHESIS OF this compound. (1989). Organic Preparations and Procedures International, 21(4), 512-514. [Link]

-

99mTc-2-Methoxyisobutylisonitrile. (2004). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

-

Experimental and computational Raman spectroscopies applied to 2-methoxy-2-methylpropylisonitrile (MIBI) ligand of the 99mTc-sestamibi radiopharmaceutical. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 239, 118499. [Link]

-

Jurisson, S. S., et al. (1996). Rapid Quality Control of Technetium-99m-2-Methoxy Isobutyl Isonitrile (Technetium-99m-Sestamibi). Journal of Nuclear Medicine Technology, 24(2), 126-131. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

What is the mechanism of Methoxy Isobutyl Isonitrile? (2024). Patsnap Synapse. [Link]

-

99mTc-2-Methoxyisobutylisonitrile. (2004). Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Wackers, F. J. T., et al. (1989). Technetium-99m Hexakis 2-Methoxyisobutyl Isonitrile: Human Biodistribution, Dosimetry, Safety, and Preliminary Comparison to Thallium-201 for Myocardial Perfusion Imaging. Journal of Nuclear Medicine, 30(3), 301-311. [Link]

-

[Table, 99mTc-2-Methoxyisobutylisonitrile]. (2004). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

-

Hung, J. C., et al. (1996). Rapid Quality Control of Technetium-99m-2-Methoxy Isobutyl Isonitrile (Technetium-99m-Sestamibi). Journal of Nuclear Medicine Technology, 24(2), 126-131. [Link]

-

Wackers, F. J., et al. (1989). Technetium-99m hexakis 2-methoxyisobutyl isonitrile: human biodistribution, dosimetry, safety, and preliminary comparison to thallium-201 for myocardial perfusion imaging. Journal of Nuclear Medicine, 30(3), 301-311. [Link]

-

Wackers, F. J. T., et al. (1989). Technetium-99m Hexakis 2-Methoxyisobutyl Isonitrile: Human Biodistribution, Dosimetry, Safety, and Preliminary Comparison to Thallium-201 for Myocardial Perfusion Imaging. Journal of Nuclear Medicine, 30(3), 301-311. [Link]

-

Krassowska, T., & Eckstein, Z. (1975). On the Infrared Spectra and Molecular Association of Some Cyanomethyl Ethers. Roczniki Chemii, 49, 1807-1812. [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]

-

interpretation of two sample infrared spectra. (2023, August 31). YouTube. [Link]

-

CHEMICAL BONDING AND MOLECULAR STRUCTURE. (n.d.). WordPress.com. [Link]

-

Chemical Bonding and Molecular Geometry. (n.d.). OpenStax. [Link]

-

CHEMICAL BONDING AND MOLECULAR STRUCTURE. (n.d.). Getmyuni. [Link]

Sources

- 1. Technetium 99m Sestamibi - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. US4864051A - Process for preparing this compound - Google Patents [patents.google.com]

- 3. Technetium Tc 99m sestamibi - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 109434-22-2 [smolecule.com]

- 5. 99mTc-2-Methoxyisobutylisonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 2-Methoxyisobutyl isonitrile | C6H11NO | CID 130600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. web.ung.edu [web.ung.edu]

- 8. hareendrakumar.wordpress.com [hareendrakumar.wordpress.com]

- 9. youtube.com [youtube.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. chem.washington.edu [chem.washington.edu]

- 13. akjournals.com [akjournals.com]

- 14. US7563920B2 - Methods for preparing this compound and tetrakis(this compound)copper(I) tetrafluoroborate - Google Patents [patents.google.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Sestamibi (for the preparation of Tc99m Sestamibi injection) [dailymed.nlm.nih.gov]

- 17. pdf.hres.ca [pdf.hres.ca]

- 18. pdf.hres.ca [pdf.hres.ca]

- 19. tech.snmjournals.org [tech.snmjournals.org]

- 20. jnm.snmjournals.org [jnm.snmjournals.org]

- 21. Rapid preparation and quality control method for technetium-99m-2-methoxy isobutyl isonitrile (technetium-99m-sestamibi) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 99mTc-2-Methoxyisobutylisonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. What is the mechanism of Methoxy Isobutyl Isonitrile? [synapse.patsnap.com]

A Technical Guide to the Synthesis of 2-Methoxyisobutylisonitrile (MIBI) from Isobutylamine Precursors

Executive Summary

2-Methoxyisobutylisonitrile (MIBI) is a cornerstone ligand in modern nuclear medicine, forming the vital component of the radiopharmaceutical Technetium (99mTc) Sestamibi. This agent is indispensable for myocardial perfusion imaging, playing a critical role in the diagnosis of coronary artery disease.[1][2] This guide provides an in-depth examination of the synthetic pathways to MIBI, designed for researchers and professionals in drug development. We will explore a comprehensive, multi-step de novo synthesis beginning from the fundamental building block isobutylamine, and then delve into the more conventional and optimized final-stage conversions from the advanced intermediate, 2-methoxyisobutylamine. The narrative emphasizes the chemical principles behind procedural choices, comparing various reagents and methodologies to provide a clear, authoritative framework for laboratory application.

The Synthetic Challenge: From Isobutylamine to a Functionalized Core

The direct synthesis of this compound from isobutylamine presents a significant chemical challenge, primarily centered on the regioselective functionalization of the unactivated C2 carbon. A de novo synthesis from such a basic starting material is a multi-step endeavor that underscores fundamental principles of organic chemistry. While many industrial processes commence from more advanced precursors like 2-hydroxyisobutyronitrile for efficiency, a pathway from isobutylamine is chemically sound and illustrative.[3]

The most logical pathway involves a sequence of transformations to build the required C-O-C ether linkage and the isonitrile group:

-

Deamination: Conversion of isobutylamine to isobutanol.

-

Oxidation: Oxidation of the primary alcohol to isobutyraldehyde.

-

Cyanohydrin Formation: Addition of cyanide to the aldehyde, installing the C2 hydroxyl and nitrile groups.

-

Etherification: Methylation of the hydroxyl group to form the characteristic methoxy moiety.

-

Reduction: Reduction of the nitrile to the primary amine, yielding 2-methoxyisobutylamine.

-

N-Formylation: Conversion of the primary amine to the corresponding formamide.

-

Dehydration: The final, critical step of converting the formamide to the target isonitrile.

This guide will focus on the final two, most critical stages of this pathway—N-Formylation and Dehydration—as they represent the core transformations in nearly all MIBI synthesis routes. We will proceed assuming the availability of the key intermediate, 2-methoxyisobutylamine, which can be derived from isobutylamine as outlined.

Caption: De novo synthetic pathway from isobutylamine to MIBI.

Stage 1: N-Formylation of 2-Methoxyisobutylamine

The conversion of a primary amine to a formamide is a robust and fundamental reaction in organic synthesis. It serves as the essential preparatory step for the subsequent dehydration to an isonitrile.[4] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of a formylating agent.

Causality of Reagent Selection

The choice of formylating agent is driven by factors of reactivity, cost, and ease of handling.

-

Formic Acid: The most direct and atom-economical agent. The reaction requires the removal of water, typically via azeotropic distillation with a Dean-Stark trap, to drive the equilibrium toward the product amide.[4][5]

-

Ethyl Formate: A mild and effective reagent. The reaction is often driven by heating under reflux, with the volatile ethanol byproduct being easily removed. A catalytic amount of acid, such as p-toluenesulfonic acid, can be used to accelerate the reaction.[3]

-

Acetic Formic Anhydride (AFA): A highly reactive agent generated in situ from formic acid and acetic anhydride. It provides rapid and high-yielding formylation even at low temperatures but is moisture-sensitive.[6]

For the synthesis of N-(2-methoxyisobutyl)formamide, the ethyl formate method offers a balance of good yield, operational simplicity, and mild conditions, making it a preferred choice in many documented procedures.[3]

Experimental Protocol: N-Formylation via Ethyl Formate

This protocol is adapted from established patent literature.[3]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methoxyisobutylamine (1.0 eq).

-

Reagent Addition: At 0°C, slowly add ethyl formate (1.0 eq). A catalytic amount of p-toluenesulfonic acid (~0.005 eq) may be added to facilitate the reaction.

-

Reaction: After the initial, slightly exothermic reaction subsides, heat the solution to reflux.

-

Monitoring: Monitor the reaction for 12-18 hours. Progress can be tracked by TLC or GC analysis for the disappearance of the starting amine.

-

Workup & Purification: Upon completion, cool the reaction mixture. The product, N-(2-methoxyisobutyl)formamide, is purified by distillation under reduced pressure.

Data Summary: N-Formylation

| Parameter | Value | Reference |

| Starting Material | 2-Methoxyisobutylamine | [3] |

| Formylating Agent | Ethyl Formate | [3] |

| Equivalents | 1.0 | [3] |

| Catalyst | p-Toluenesulfonic acid (optional) | [3] |

| Temperature | Reflux | [3] |

| Time | 16 hours | [3] |

| Typical Yield | ~93% | [3] |

Stage 2: Dehydration of N-(2-methoxyisobutyl)formamide to MIBI

The dehydration of the N-substituted formamide is the definitive step in forming the isonitrile functional group. This transformation requires a potent dehydrating agent to activate the formyl oxygen, facilitating its elimination along with the formyl proton.

Mechanistic Insight & Reagent Comparison

The mechanism involves the activation of the formamide's carbonyl oxygen by the dehydrating agent, making it a good leaving group. A base then abstracts the acidic N-H proton, initiating an elimination cascade that results in the formation of the isonitrile.[7] The choice of dehydrating agent is critical and involves a trade-off between reactivity, safety, and substrate scope.

-

Phosgene Derivatives (POCl₃, Diphosgene): These are highly effective and commonly used reagents.[3][8] Phosphorus oxychloride (POCl₃) and diphosgene react with the formamide to form a Vilsmeier-like intermediate, which readily eliminates to form the isonitrile.[8] However, these reagents are highly toxic and corrosive, requiring careful handling in a well-ventilated fume hood.

-

Triphenylphosphine/Iodine (Appel-type conditions): This system offers a much milder and less toxic alternative.[9][10] The combination of PPh₃ and I₂ forms an iodophosphonium species in situ. This species activates the formamide oxygen, and in the presence of a base like triethylamine, elimination proceeds smoothly at ambient temperatures to give the isonitrile in high yield.[9][10] The primary byproduct, triphenylphosphine oxide, is often easily separated by chromatography.

-

Sulfonyl Chlorides (e.g., p-TsCl): In the presence of a base like pyridine, p-toluenesulfonyl chloride is an effective dehydrating agent, particularly for aliphatic formamides. It is generally less toxic than phosgene derivatives and can lead to high yields with a simple workup.[7]

Sources

- 1. 99mTc-2-Methoxyisobutylisonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. radiopaedia.org [radiopaedia.org]

- 3. US4864051A - Process for preparing this compound - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. thieme-connect.com [thieme-connect.com]

An In-Depth Technical Guide to the Cellular Uptake Mechanism of 2-Methoxyisobutylisonitrile (MIBI)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxyisobutylisonitrile (MIBI), particularly in its technetium-99m (99mTc) labeled form (99mTc-Sestamibi), is a lipophilic, cationic radiopharmaceutical agent with significant applications in medical imaging. Its preferential accumulation in metabolically active tissues, such as the myocardium and various tumors, is the cornerstone of its diagnostic utility. This guide provides a comprehensive technical overview of the cellular uptake mechanism of MIBI, detailing the biophysical principles, key cellular components, and experimental methodologies used to elucidate this process. We will explore the critical roles of plasma and mitochondrial membrane potentials, the influence of mitochondrial density, and the impact of efflux pumps like P-glycoprotein. This document is intended to serve as a detailed resource for researchers and professionals in the fields of nuclear medicine, oncology, and drug development, offering insights into the causality behind experimental choices and providing robust, self-validating protocols.

Introduction: The Physicochemical Basis of MIBI's Biological Behavior

This compound is a member of the isonitrile class of organic compounds. When complexed with the gamma-emitting radionuclide technetium-99m, it forms [99mTc(MIBI)6]+, a stable, lipophilic cation.[1][2] This structure is fundamental to its mechanism of cellular uptake.

The key physicochemical properties driving MIBI's biological distribution are:

-

Lipophilicity: The isobutyl and methoxy groups confer a significant degree of lipid solubility, allowing MIBI to readily diffuse across the phospholipid bilayers of cellular membranes.[1][3]

-

Cationic Nature: The overall positive charge of the complex is the primary driver for its accumulation within the negatively charged intracellular environment.

These characteristics allow 99mTc-Sestamibi to be used in various diagnostic imaging applications, including myocardial perfusion imaging to detect coronary artery disease and in oncology for tumor localization.[4]

The Core Mechanism: A Multi-Stage Journey into the Mitochondria

The cellular uptake of MIBI is a passive process, primarily driven by the electrochemical gradients across the plasma and mitochondrial membranes.[1][5] It can be conceptualized as a two-step process: initial entry into the cytoplasm followed by sequestration within the mitochondria.

Trans-Plasma Membrane Transport: Driven by the Nernst Potential

The interior of a typical mammalian cell is maintained at a negative electrical potential relative to the extracellular space, ranging from -30 to -90 mV. This negative plasma membrane potential (ΔΨp) creates a strong electrophoretic force that drives the influx of the positively charged MIBI complex from the bloodstream into the cytoplasm.[5]

The accumulation in the cytoplasm is a reversible process governed by the Nernst equation, which relates the equilibrium potential of an ion to its concentration gradient across a permeable membrane.

Mitochondrial Sequestration: The Key to Retention

The primary site of MIBI accumulation and retention within the cell is the mitochondria.[1][3][4] This sequestration is a consequence of the exceptionally high negative membrane potential across the inner mitochondrial membrane (ΔΨm), which can be in the range of -150 to -180 mV.[5] This potent negative potential acts as an "electrochemical sink," drawing MIBI from the cytoplasm into the mitochondrial matrix, where it becomes effectively trapped.[5][6][7]

The magnitude of the mitochondrial membrane potential is a direct reflection of the metabolic activity of the cell, as it is generated by the proton pumping activity of the electron transport chain.[6][7] This explains the preferential accumulation of MIBI in tissues with high metabolic demands and mitochondrial density, such as the heart muscle and many types of tumor cells.[1][2]

Caption: MIBI Cellular Uptake and Efflux Pathway.

Modulators of MIBI Uptake: Beyond Membrane Potential

While membrane potentials are the primary drivers, other factors can significantly influence the net cellular accumulation of MIBI.

P-glycoprotein (P-gp) Mediated Efflux

P-glycoprotein (P-gp), the product of the multidrug resistance-1 (MDR1) gene, is an ATP-dependent efflux pump that can actively transport a wide range of xenobiotics, including MIBI, out of the cell.[1][8][9] Overexpression of P-gp in tumor cells is a well-established mechanism of resistance to chemotherapy and can lead to reduced MIBI retention, resulting in false-negative results in tumor imaging.[1] The activity of P-gp can be inhibited by agents such as verapamil and cyclosporin A, which can enhance MIBI accumulation in resistant cells.[5]

Perfusion and Blood Flow

The delivery of MIBI to the tissue is dependent on regional blood flow.[1] Tissues with higher perfusion will have greater initial exposure to the radiotracer, leading to higher uptake. This is a critical consideration in myocardial perfusion imaging, where differences in blood flow between rest and stress conditions are used to identify areas of ischemia.

Cellular Factors and Viability

Cellular viability is essential for maintaining the membrane potentials necessary for MIBI uptake. Apoptotic or necrotic cells, which have dissipated their mitochondrial membrane potential, will not accumulate MIBI.[5]

Experimental Protocols for Studying MIBI Uptake

The following protocols provide a framework for investigating the cellular uptake of MIBI in vitro.

In Vitro 99mTc-MIBI Uptake Assay

This protocol details a standard method for quantifying MIBI accumulation in cultured cells.

Materials:

-

Cultured cells of interest (e.g., cancer cell line, cardiomyocytes)

-

24-well cell culture plates

-

Complete cell culture medium

-

99mTc-MIBI (prepared according to manufacturer's instructions)

-

Phosphate-buffered saline (PBS), ice-cold

-

0.1 N Sodium hydroxide (NaOH)

-

Gamma counter

Procedure:

-

Cell Seeding: Plate cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

-

Pre-incubation (for inhibitor studies): If investigating the effects of inhibitors (e.g., P-gp inhibitors like verapamil or mitochondrial uncouplers like FCCP), pre-incubate the cells with the inhibitor in fresh culture medium for 20-30 minutes at 37°C.[6]

-

Radiotracer Incubation: Add 99mTc-MIBI to each well to a final activity of approximately 185 kBq in 0.5 mL of medium.[6] Incubate for a defined period (e.g., 60 minutes) at 37°C in a 5% CO2 incubator.

-

Washing: Aspirate the radioactive medium and wash the cells twice with ice-cold PBS to remove unbound radiotracer.[6]

-

Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 N NaOH to each well and incubating for 10-15 minutes at room temperature.

-

Quantification: Transfer the cell lysate to counting tubes and measure the radioactivity using a gamma counter.

-

Data Analysis: Express the results as a percentage of the total added radioactivity or as counts per minute (CPM) normalized to the protein content of the well.

Caption: Experimental Workflow for In Vitro MIBI Uptake Assay.

Investigating the Role of Membrane Potential

To specifically probe the involvement of plasma and mitochondrial membrane potentials, the following manipulations can be incorporated into the uptake assay:

-

Depolarization of Plasma Membrane Potential: Incubate cells in a high potassium buffer (e.g., 130 mM K+) to clamp the plasma membrane potential near 0 mV.[10] This will significantly reduce the driving force for MIBI entry into the cytoplasm.

-

Depolarization of Mitochondrial Membrane Potential: Use a protonophore such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or valinomycin (in the presence of high extracellular K+) to dissipate the mitochondrial proton gradient and, consequently, the mitochondrial membrane potential.[10] This will inhibit the sequestration of MIBI into the mitochondria.

Table 1: Expected Outcomes of Membrane Potential Manipulation on MIBI Uptake

| Condition | Treatment | Expected Effect on MIBI Uptake | Rationale |

| Control | Standard Medium | Baseline Uptake | Driven by normal ΔΨp and ΔΨm. |

| Plasma Membrane Depolarization | High K+ Buffer | Decreased | Reduced driving force for cytoplasmic entry. |

| Mitochondrial Depolarization | CCCP or Valinomycin | Decreased | Inhibition of mitochondrial sequestration. |

| P-gp Inhibition | Verapamil | Increased (especially in P-gp expressing cells) | Blockade of MIBI efflux. |

Conclusion and Future Directions

The cellular uptake of this compound is a well-characterized process predominantly driven by the negative plasma and mitochondrial membrane potentials. Its accumulation in the mitochondria of metabolically active cells provides the basis for its widespread use in diagnostic imaging. A thorough understanding of this mechanism, including the modulating roles of factors like P-glycoprotein, is crucial for the accurate interpretation of clinical scans and for the development of novel MIBI-based therapeutic agents.

Future research in this area may focus on:

-

Developing MIBI analogues that are not substrates for P-glycoprotein to improve tumor imaging in multidrug-resistant cancers.

-

Utilizing MIBI as a delivery vehicle to target therapeutic agents specifically to the mitochondria of cancer cells.

-

Exploring the potential of MIBI imaging to monitor the metabolic response of tumors to therapy.

By continuing to dissect the intricacies of MIBI's cellular journey, the scientific community can further harness its potential for both diagnostic and therapeutic applications.

References

-

Piwnica-Worms, D., Kronauge, J. F., & Jones, A. G. (1990). Effect of mitochondrial and plasma membrane potentials on accumulation of hexakis (this compound) technetium(I) in cultured mouse fibroblasts. Journal of Nuclear Medicine, 31(5), 641-648. [Link]

-

Chen, W., & Gascón, J. A. (2007). To use MIBI or not to use MIBI? That is the question when assessing tumour cells. European Journal of Nuclear Medicine and Molecular Imaging, 34(7), 1143-1145. [Link]

-

What is the mechanism of Methoxy Isobutyl Isonitrile? (2024). Patsnap Synapse. [Link]

-

Fagogenis, G., & An, D. (2023). Technetium 99m Sestamibi. In StatPearls. StatPearls Publishing. [Link]

-

Park, J. W., Hong, S. P., Lee, J. H., Moon, S. H., Cho, Y. S., Jung, K. H., ... & Lee, S. J. (2020). 99mTc-MIBI uptake as a marker of mitochondrial membrane potential in cancer cells and effects of MDR1 and verapamil. PLoS One, 15(2), e0228848. [Link]

-

Tc-99m sestamibi. (2023). In Radiopaedia.org. [Link]

-

Park, J. W., Hong, S. P., Lee, J. H., Moon, S. H., Cho, Y. S., Jung, K. H., ... & Lee, S. J. (2020). 99mTc-MIBI uptake as a marker of mitochondrial membrane potential in cancer cells and effects of MDR1 and verapamil. PLoS One, 15(2), e0228848. [Link]

-

Technetium TC 99M Sestamibi: Package Insert / Prescribing Info / MOA. (2023). Drugs.com. [Link]

-

Mechanism of MIBI uptake driven by the cytoplasmic transmembrane... (n.d.). ResearchGate. [Link]

-

(PDF) Tc-MIBI uptake as a marker of mitochondrial membrane potential in cancer cells and effects of MDR1 and verapamil. (2020). ResearchGate. [Link]

-

Park, J. W., Hong, S. P., Lee, J. H., Moon, S. H., Cho, Y. S., Jung, K. H., ... & Lee, S. J. (2020). 99mTc-MIBI uptake as a marker of mitochondrial membrane potential in cancer cells and effects of MDR1 and verapamil. PLoS One, 15(2), e0228848. [Link]

-

99mTc-2-Methoxyisobutylisonitrile. (2004). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

-

Factors influencing the uptake of 99mTc-sestamibi in breast tissue on molecular breast imaging. (2015). Journal of Nuclear Medicine Technology, 43(1), 27-32. [Link]

-

A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. (2024). Journal of Applied Biology & Biotechnology, 12(3), 1-10. [Link]

Sources

- 1. Technetium 99m Sestamibi - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. radiopaedia.org [radiopaedia.org]

- 3. What is the mechanism of Methoxy Isobutyl Isonitrile? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. 99mTc-MIBI uptake as a marker of mitochondrial membrane potential in cancer cells and effects of MDR1 and verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 99mTc-MIBI uptake as a marker of mitochondrial membrane potential in cancer cells and effects of MDR1 and verapamil | PLOS One [journals.plos.org]

- 8. 99mTc-2-Methoxyisobutylisonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]

- 10. Effect of mitochondrial and plasma membrane potentials on accumulation of hexakis (this compound) technetium(I) in cultured mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Mitochondrial Membrane Potential in Technetium-99m Sestamibi (MIBI) Accumulation: A Technical Guide for Researchers

Executive Summary

This technical guide provides an in-depth exploration of the fundamental mechanism governing the cellular accumulation of Technetium-99m Sestamibi (⁹⁹ᵐTc-MIBI), a widely utilized radiopharmaceutical in nuclear medicine.[1][2] The core of this guide focuses on the critical role of mitochondrial membrane potential (ΔΨm) as the primary driving force for MIBI sequestration within cells. We will dissect the biophysical principles, detail the experimental methodologies to probe this relationship, and discuss the implications for researchers in oncology, cardiology, and drug development. This document is designed for scientists and professionals seeking a comprehensive understanding of MIBI's cellular kinetics, moving beyond a superficial overview to a detailed, mechanistic, and practical level.

Introduction: MIBI and the Mitochondrion

2.1 What is Technetium-99m Sestamibi (MIBI)?

Technetium-99m Sestamibi is a coordination complex consisting of the gamma-emitting radioisotope technetium-99m (⁹⁹ᵐTc) held by six methoxyisobutylisonitrile (MIBI) ligands.[1] This structure renders the overall complex lipophilic and imparts a net positive charge, characteristics that are central to its biological behavior.[2][3][4] Initially developed for myocardial perfusion imaging, its applications have expanded significantly due to its unique mechanism of cellular uptake.[1][5][6]

2.2 The Powerhouse of the Cell: A Primer on Mitochondrial Bioenergetics

Mitochondria are essential organelles responsible for generating the majority of the cell's adenosine triphosphate (ATP) through oxidative phosphorylation.[7] The electron transport chain (ETC), located on the inner mitochondrial membrane, pumps protons from the mitochondrial matrix into the intermembrane space.[8][9] This process establishes a potent electrochemical gradient, a key component of which is the mitochondrial membrane potential (ΔΨm).[8]

2.3 The Mitochondrial Membrane Potential (ΔΨm): Generation and Significance

The ΔΨm is a highly negative potential (typically -150 to -170 mV) across the inner mitochondrial membrane, with the matrix being negative relative to the intermembrane space.[10] This potential is a direct indicator of mitochondrial health and metabolic activity.[11] A robust ΔΨm is necessary to drive ATP synthesis and is a hallmark of viable, metabolically active cells.[8][12] Conversely, a collapse or significant reduction in ΔΨm is an early indicator of cellular stress and apoptosis.[10][13]

The Core Mechanism: How ΔΨm Drives MIBI Accumulation

The accumulation of MIBI within cells is a multi-step process governed by fundamental electrochemical principles. It is a passive process, not requiring active transport for influx.[3][14]

3.1 A Journey into the Cell: Passive Diffusion Across Membranes

As a lipophilic cation, MIBI readily diffuses across the plasma membrane, driven by the negative cytoplasmic transmembrane potential (ΔΨc, approximately -30 to -60 mV).[10] This initial entry into the cytoplasm is the first step of its journey.

3.2 The Nernst Equation in Action: Electrophoretic Sequestration

Once in the cytoplasm, MIBI encounters the mitochondria. The substantially more negative ΔΨm acts as a powerful electrophoretic sink, driving the positively charged MIBI from the cytoplasm into the mitochondrial matrix.[10][14] The distribution of MIBI at equilibrium can be described by the Nernst equation, which relates the concentration gradient of an ion to the membrane potential.[8][15][16] Due to the highly negative ΔΨm, MIBI becomes highly concentrated within the mitochondria, with studies showing that over 90% of intracellular MIBI is localized to this organelle.[12][15][17] This sequestration is reversible and dependent on the maintenance of the membrane potentials.[10][17]

3.3 Visualization of the MIBI Uptake Pathway

Caption: MIBI passively enters the cell and is sequestered in the mitochondria.

Factors Modulating MIBI Accumulation and Retention

While ΔΨm is the primary driver, other factors can significantly influence the net accumulation and retention of MIBI in both research and clinical settings.

4.1 Primary Determinant: The Magnitude of ΔΨm

The direct relationship between ΔΨm and MIBI accumulation is the cornerstone of its utility as a functional probe.[18][19] Tissues and cells with high metabolic rates, such as myocardium and many types of cancer cells, typically exhibit a higher ΔΨm and consequently, higher MIBI uptake.[2][5][20] Conversely, conditions that compromise mitochondrial function and dissipate ΔΨm, such as ischemia or exposure to mitochondrial toxins, lead to reduced MIBI accumulation.[12][14]

4.2 The "Washout" Phenomenon: The Role of Multidrug Resistance (MDR) Proteins

MIBI is a substrate for certain ATP-dependent efflux pumps, most notably P-glycoprotein (P-gp, encoded by the MDR1 gene) and Multidrug Resistance-Associated Protein (MRP).[2][3][18] These transmembrane proteins actively transport a wide range of substrates, including many chemotherapeutic drugs, out of the cell.

-

4.2.1 P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP): The overexpression of these pumps in some cancer cells leads to a more rapid efflux or "washout" of MIBI, resulting in lower net retention.[3][14] This property allows MIBI imaging to be used as a non-invasive method to assess the MDR phenotype of tumors, which can predict resistance to certain chemotherapy regimens.[5][18]

4.3 Other Influencing Factors

-

Blood Flow: Adequate perfusion is necessary to deliver MIBI to the tissue. In clinical imaging, reduced blood flow is a primary reason for decreased MIBI signal in myocardial ischemia.[1][10]

-

Hypoxia: Severe or prolonged hypoxia can impair mitochondrial function, reduce ΔΨm, and thereby decrease MIBI uptake.[10]

-

Cell Viability: Necrotic or apoptotic cells lose their ability to maintain transmembrane potentials, resulting in a lack of MIBI retention.[10][12]

4.4 Summary of Factors Influencing MIBI Uptake

| Factor | Effect on MIBI Accumulation | Underlying Mechanism |

| High Mitochondrial Membrane Potential (ΔΨm) | Increase | Stronger electrophoretic driving force for mitochondrial sequestration.[10][14] |

| Low Mitochondrial Membrane Potential (ΔΨm) | Decrease | Weaker driving force, leading to less mitochondrial uptake.[14][18] |

| High P-gp/MRP Expression | Decrease | Active efflux of MIBI from the cytoplasm out of the cell.[3][18] |

| Adequate Blood Flow/Perfusion | Prerequisite | Necessary for delivery of MIBI to the target tissue.[3][10] |

| Cellular Viability | Prerequisite | Intact and polarized membranes are required for uptake and retention.[10][12] |

Methodologies for Interrogating the MIBI-ΔΨm Relationship

5.1 Experimental Rationale: Isolating the Effect of ΔΨm

To specifically study the role of ΔΨm in MIBI accumulation, it is crucial to design experiments that can modulate ΔΨm while measuring the corresponding changes in MIBI uptake. This is typically achieved by using a mitochondrial uncoupler, such as Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP), which dissipates the proton gradient and collapses ΔΨm.[18][19] By comparing MIBI uptake in the presence and absence of such agents, the ΔΨm-dependent component of accumulation can be quantified.

5.2 Key Experimental Workflow

Caption: Workflow for assessing ΔΨm's role in MIBI uptake.

5.3 Detailed Protocol 1: Quantifying MIBI Accumulation in Cultured Cells

This protocol provides a framework for measuring ⁹⁹ᵐTc-MIBI uptake. Specific concentrations and times may require optimization for different cell lines.

-

Cell Culture: Plate cells (e.g., 2 x 10⁵ cells/well) in a 24-well plate and culture for 24-48 hours to allow for adherence and exponential growth.

-

Pre-incubation (Optional): To investigate the effect of mitochondrial depolarization, pre-incubate a subset of wells with a mitochondrial uncoupler (e.g., 5-20 µM FCCP) for 20-30 minutes at 37°C.[18] For MDR studies, pre-incubate with an inhibitor like verapamil.[18]

-

MIBI Incubation: Prepare a working solution of ⁹⁹ᵐTc-MIBI in culture medium (e.g., 185 kBq/mL).[18] Remove the old medium from the wells and add the ⁹⁹ᵐTc-MIBI solution. Incubate for a defined period (e.g., 20-60 minutes) at 37°C in a 5% CO₂ incubator.[18]

-

Washing: Terminate the uptake by aspirating the radioactive medium. Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove non-internalized tracer.[18]

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 N NaOH or 1% SDS) to each well and incubating for 10-15 minutes.[18]

-

Quantification: Transfer the cell lysate from each well into a gamma counting tube. Measure the radioactivity using a calibrated gamma counter.

-

Normalization: To account for variations in cell number, perform a parallel protein assay (e.g., BCA or Bradford) on identically treated, non-radioactive wells. Express MIBI uptake as counts per minute per microgram of protein (CPM/µg protein) or as a percentage of the total added activity.

5.4 Detailed Protocol 2: Measuring Mitochondrial Membrane Potential using TMRM

Tetramethylrhodamine, Methyl Ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a ΔΨm-dependent manner.[21][22]

-

Cell Preparation: Plate cells on a glass-bottom imaging dish suitable for live-cell microscopy.

-

Dye Loading: Prepare a fresh working solution of TMRM in a suitable buffer (e.g., HBSS or phenol red-free medium) at a low nanomolar concentration (e.g., 25 nM).[21] It is critical to use a non-quenching concentration where fluorescence intensity is directly proportional to mitochondrial accumulation.

-

Incubation: Replace the culture medium with the TMRM solution and incubate for 30-40 minutes at 37°C, protected from light.[21]

-

Imaging: Image the live cells using a fluorescence microscope (confocal is recommended for better resolution) with appropriate filter sets (e.g., ~560 nm excitation and ~580 nm emission).[21]

-

Positive Control (Depolarization): To confirm that the TMRM signal is dependent on ΔΨm, add an uncoupler like FCCP (e.g., 10 µM) directly to the dish while imaging. A rapid decrease in mitochondrial fluorescence should be observed as the dye redistributes into the cytoplasm.

-

Image Analysis: Quantify the mean fluorescence intensity within the mitochondrial regions of interest (ROIs) before and after any treatment. A decrease in fluorescence intensity corresponds to a decrease in ΔΨm.

5.5 Data Interpretation: Correlating MIBI Uptake with ΔΨm

By performing both assays under identical experimental conditions (e.g., with and without FCCP), a strong positive correlation should be observed. A dose-dependent reduction in both TMRM fluorescence and ⁹⁹ᵐTc-MIBI accumulation with increasing concentrations of an uncoupler provides robust evidence for the central role of ΔΨm in MIBI uptake.[18][19] In cells with low MDR1 expression, this relationship is often linear.[18]

Applications in Research and Drug Development

Understanding the MIBI-ΔΨm axis has significant implications for various research fields.

-

Assessing Mitochondrial Function: MIBI can serve as a non-invasive tool to report on the mitochondrial status of cells and tissues, which is valuable in studies of metabolic diseases, aging, and neurodegeneration.[14][23]

-

Oncology: MIBI imaging can help characterize tumors, predict their resistance to certain chemotherapies via the MDR mechanism, and potentially monitor therapeutic response.[3][5][13][24][25]

-

Cardiology: Beyond its use in perfusion imaging, MIBI washout rates can provide insights into myocardial viability and mitochondrial function in the context of heart failure and ischemia.[14][26]

-

Drug Development: MIBI uptake assays can be used to screen for compounds that modulate mitochondrial function or to assess the cardiotoxicity of new drug candidates by detecting early changes in mitochondrial potential.[11]

Conclusion: Harnessing the MIBI-ΔΨm Axis for Scientific Advancement

The accumulation of ⁹⁹ᵐTc-MIBI is not merely a passive event but a dynamic process exquisitely sensitive to the bioenergetic state of the cell, governed primarily by the mitochondrial membrane potential. This direct link provides a powerful tool for researchers to non-invasively probe mitochondrial function in a variety of contexts. By understanding the core mechanism and the factors that modulate it, scientists can effectively leverage MIBI as more than just an imaging agent, but as a functional reporter of cellular health, metabolic activity, and drug resistance. The methodologies detailed herein provide a validated framework for interrogating this relationship and unlocking new insights in both basic and translational research.

References

-

Mechanism of MIBI uptake driven by the cytoplasmic transmembrane... - ResearchGate. (n.d.). Retrieved from [Link]

-

Technetium-99m Sestamibi Tumor Imaging: | AuntMinnie. (2002, April 2). Retrieved from [Link]

-

Technetium (99mTc) sestamibi - Wikipedia. (n.d.). Retrieved from [Link]

-

Evaluation of Cardiac Mitochondrial Function by a Nuclear Imaging Technique using Technetium-99m-MIBI Uptake Kinetics - NIH. (n.d.). Retrieved from [Link]

-

Park, J. W., Hong, S. p., Lee, J. H., Moon, S. H., Cho, Y. S., Jung, K. H., et al. (2020). 99mTc-MIBI uptake as a marker of mitochondrial membrane potential in cancer cells and effects of MDR1 and verapamil. PLOS ONE, 15(2), e0228848. Retrieved from [Link]

-

Technetium 99m Sestamibi - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

-

Tc-99m sestamibi | Radiology Reference Article | Radiopaedia.org. (n.d.). Retrieved from [Link]

-

Microprobe analysis of Tc-MIBI in heart cells: calculation of mitochondrial membrane potential - PubMed. (n.d.). Retrieved from [Link]

-

99mTc-MIBI uptake as a marker of mitochondrial membrane potential in cancer cells and effects of MDR1 and verapamil | PLOS One - Research journals. (2020, February 12). Retrieved from [Link]

-

Kinetics of 99m Tc-MIBI in the cell. 99m Tc-MIBI accumulates and - ResearchGate. (n.d.). Retrieved from [Link]

-

Applications of 99mTc-sestamibi in oncology - PubMed. (n.d.). Retrieved from [Link]

-

Effect of mitochondrial viability and metabolism on technetium-99m-sestamibi myocardial retention - PubMed. (n.d.). Retrieved from [Link]

-

99mTc MIBI THYMIC SCINTIGRAPHY IN DIAGNOSIS AND THERAPEUTIC DECISION MAKING: WHAT IS BEHIND THE IMAGE? - NIH. (n.d.). Retrieved from [Link]

-

Mitochondrial localization and characterization of 99Tc-SESTAMIBI in heart cells by electron probe X-ray microanalysis and 99Tc-NMR spectroscopy - PubMed. (n.d.). Retrieved from [Link]

-

(PDF) Tc-MIBI uptake as a marker of mitochondrial membrane potential in cancer cells and effects of MDR1 and verapamil - ResearchGate. (n.d.). Retrieved from [Link]

-

MIBI Scan: 7 Key Facts for Heart Tests - Liv Hospital. (n.d.). Retrieved from [Link]

-

Quantification of Myocardial Mitochondrial Membrane Potential Using PET - PMC. (n.d.). Retrieved from [Link]

-

[99mTc]Tc-Sestamibi Bioaccumulation Can Induce Apoptosis in Breast Cancer Cells: Molecular and Clinical Perspectives - MDPI. (n.d.). Retrieved from [Link]

-

Schematic representation of the proposed cellular mechanism that explains localization of 99m Tc-sestamibi in renal oncocytomas and HOCTs. 99m - ResearchGate. (n.d.). Retrieved from [Link]

-

MIBI STUDY. (n.d.). Retrieved from [Link]

-

To use MIBI or not to use MIBI? That is the question when assessing tumour cells. (2005, January 7). Retrieved from [Link]

-

Live-cell imaging: Mitochondria membrane potential - Protocols.io. (2022, September 21). Retrieved from [Link]

-

Assay of absolute magnitude of mitochondrial membrane potential in cells. (2015, July 29). Retrieved from [Link]

-

Correlation of 99mTc-sestamibi uptake in renal masses with mitochondrial content and multi-drug resistance pump expression - PMC - NIH. (2017, October 2). Retrieved from [Link]

-

In vivo quantification of mitochondrial membrane potential - PMC - NIH. (n.d.). Retrieved from [Link]

-

Semiquantitative assessment of 99mTc-MIBI uptake in parathyroids of secondary hyperparathyroidism patients with chronic renal failure - Frontiers. (2022, September 7). Retrieved from [Link]

-

Role of MIBI Scan in HF Dr. E. Prabhu - YouTube. (2022, July 26). Retrieved from [Link]

-

State-of-the-Art Multimodality Imaging in Cardio-Oncology | Physician Update 2025. (2026, January 10). Retrieved from [Link]

-

When and How to Measure Mitochondrial Inner Membrane Potentials - YouTube. (2024, July 2). Retrieved from [Link]

-

Cardiovascular Imaging in Cardio-Oncology - BINASSS. (n.d.). Retrieved from [Link]

-

Novel Positron Emission Tomography Radiotracers for Imaging Mitochondrial Complex I - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye - Molecular Devices. (n.d.). Retrieved from [Link]

-

Mitochondrial adaptation in cancer drug resistance: prevalence, mechanisms, and management - PMC - PubMed Central. (n.d.). Retrieved from [Link]

Sources

- 1. Technetium (99mTc) sestamibi - Wikipedia [en.wikipedia.org]

- 2. Technetium 99m Sestamibi - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. auntminnie.com [auntminnie.com]

- 4. radiopaedia.org [radiopaedia.org]

- 5. Applications of 99mTc-sestamibi in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MIBI STUDY [cnimaging.com.au]

- 7. Novel Positron Emission Tomography Radiotracers for Imaging Mitochondrial Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of Myocardial Mitochondrial Membrane Potential Using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]

- 12. Effect of mitochondrial viability and metabolism on technetium-99m-sestamibi myocardial retention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. To use MIBI or not to use MIBI? That is the question when assessing tumour cells | springermedicine.com [springermedicine.com]

- 14. Evaluation of Cardiac Mitochondrial Function by a Nuclear Imaging Technique using Technetium-99m-MIBI Uptake Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microprobe analysis of Tc-MIBI in heart cells: calculation of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo quantification of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitochondrial localization and characterization of 99Tc-SESTAMIBI in heart cells by electron probe X-ray microanalysis and 99Tc-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 99mTc-MIBI uptake as a marker of mitochondrial membrane potential in cancer cells and effects of MDR1 and verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 99mTc-MIBI uptake as a marker of mitochondrial membrane potential in cancer cells and effects of MDR1 and verapamil | PLOS One [journals.plos.org]

- 20. 99mTc MIBI THYMIC SCINTIGRAPHY IN DIAGNOSIS AND THERAPEUTIC DECISION MAKING: WHAT IS BEHIND THE IMAGE? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Live-cell imaging: Mitochondria membrane potential [protocols.io]

- 22. Assay of absolute magnitude of mitochondrial membrane potential in cells [help.imageanalyst.net]

- 23. Mitochondrial adaptation in cancer drug resistance: prevalence, mechanisms, and management - PMC [pmc.ncbi.nlm.nih.gov]

- 24. State-of-the-Art Multimodality Imaging in Cardio-Oncology | Physician Update 2025 | UT Southwestern Medical Center [utswmed.org]

- 25. binasss.sa.cr [binasss.sa.cr]

- 26. m.youtube.com [m.youtube.com]

The Genesis of a Radiopharmaceutical Revolution: An In-Depth Technical Guide to the Early Research and Discovery of 2-Methoxyisobutylisonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the seminal research and discovery of 2-Methoxyisobutylisonitrile (MIBI), the cornerstone ligand of the highly successful myocardial perfusion imaging agent, Technetium-99m Sestamibi (⁹⁹ᵐTc-MIBI). We delve into the foundational synthetic chemistry, the pivotal moments of discovery that bridged organometallic chemistry with nuclear medicine, and the rigorous preclinical evaluations that established its superiority over existing agents. This guide is designed to offer a deep technical understanding, replete with detailed experimental protocols, mechanistic insights, and a historical perspective on the development of a molecule that transformed cardiac diagnostics.

The Dawn of a New Ligand: The Synthesis of this compound

The journey of MIBI began not in the realm of medicine, but in the pursuits of inorganic and organometallic chemistry. Researchers sought to create novel isonitrile ligands to explore their coordination chemistry with various transition metals. The synthesis of this compound was a deliberate endeavor to create a sterically interesting and electronically rich isonitrile.

Pioneering Synthetic Protocols

The early syntheses of MIBI were typically multi-step processes. The following protocols are a composite of the methods described in the foundational scientific literature and patents of the era.

Experimental Protocol: Synthesis of N-(2-Methoxyisobutyl)formamide

-

Reaction Setup: A round-bottom flask is charged with 2-methoxyisobutylamine and ethyl formate. The reaction can be performed neat or in a suitable solvent like ethanol.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting amine.

-

Work-up and Purification: Upon completion, the excess ethyl formate and any solvent are removed under reduced pressure. The resulting crude N-(2-methoxyisobutyl)formamide is then purified by vacuum distillation to yield a colorless oil.

-

Causality: The formylation of the primary amine is a crucial step to introduce the formyl group, which is the precursor to the isonitrile. Ethyl formate serves as a convenient and effective formylating agent.

-

Experimental Protocol: Dehydration of N-(2-Methoxyisobutyl)formamide to this compound

-

Reaction Setup: A solution of N-(2-methoxyisobutyl)formamide in a dry, aprotic solvent such as dichloromethane or diethyl ether is prepared in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon). A tertiary amine base, such as triethylamine, is added to the solution.

-

Dehydration: The flask is cooled in an ice-salt bath. A solution of a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), in the same solvent is added dropwise to the cooled formamide solution with vigorous stirring. The temperature is carefully maintained below 0°C during the addition.

-

Reaction Progression and Work-up: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional period. The reaction is then quenched by the slow addition of an aqueous sodium carbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation to yield the final product as a colorless liquid with a characteristic isonitrile odor.

-

Causality: Phosphorus oxychloride is a powerful dehydrating agent that reacts with the formamide to form a reactive intermediate, which then eliminates a molecule of water upon treatment with a base to form the isonitrile triple bond. The use of a tertiary amine is critical to neutralize the acidic byproducts of the reaction.

-

The Leap to Nuclear Medicine: The Birth of Technetium-99m Sestamibi

The transformative moment in the history of MIBI came from the collaborative research efforts of scientists including Alan Davison, Alun Jones, and Michael Abrams. Their exploration of the coordination chemistry of isonitriles with technetium led to the serendipitous discovery of the remarkable properties of the hexakis(this compound)technetium(I) cation, [⁹⁹ᵐTc(MIBI)₆]⁺.

The "Serendipitous" Discovery

While screening a series of technetium-isonitrile complexes for potential applications, the research team observed that the MIBI complex exhibited unusually favorable biological properties, including significant myocardial uptake and retention. This was a departure from other isonitrile complexes they had synthesized and tested. This unexpected finding prompted a shift in focus towards developing this complex as a myocardial perfusion imaging agent, a field dominated at the time by Thallium-201.

Experimental Workflow: From Ligand to Imaging Agent

Caption: The developmental pipeline of Technetium-99m Sestamibi.

Mechanism of Myocardial Uptake

Subsequent preclinical studies elucidated the mechanism behind the remarkable myocardial affinity of ⁹⁹ᵐTc-Sestamibi. The key factors identified were:

-

Lipophilicity and Cationic Nature: The overall positive charge and the lipophilic nature of the complex allow it to passively diffuse across the myocyte cell membrane.

-

Mitochondrial Sequestration: The primary driver for its retention is the high negative transmembrane potential of the inner mitochondrial membrane in viable myocardial cells. The positively charged ⁹⁹ᵐTc-Sestamibi complex is electrophoretically drawn into and trapped within the mitochondria, acting as a marker of cell viability.[1]

Logical Relationship: Factors Governing Myocardial Uptake

Caption: Key properties of ⁹⁹ᵐTc-Sestamibi driving myocardial uptake.

The Decisive Advantage: Preclinical Showdown with Thallium-201

For ⁹⁹ᵐTc-Sestamibi to be considered a viable clinical candidate, it had to demonstrate clear advantages over the existing gold standard, Thallium-201. Extensive preclinical studies in animal models, primarily rats and dogs, were conducted to compare their biodistribution and imaging characteristics.

Table 1: Comparative Biodistribution of ⁹⁹ᵐTc-Sestamibi and Thallium-201 in Rats (% Injected Dose per Gram of Tissue)

| Time Point | Organ | ⁹⁹ᵐTc-Sestamibi | Thallium-201 |

| 5 minutes | Heart | ~1.5% | ~2.0% |

| Liver | ~2.0% | ~4.0% | |

| Lungs | ~0.8% | ~1.5% | |

| Blood | ~0.5% | ~2.5% | |

| 60 minutes | Heart | ~1.2% | ~1.5% |

| Liver | ~1.0% | ~3.0% | |

| Lungs | ~0.3% | ~1.0% | |

| Blood | ~0.1% | ~1.0% |

Note: The values presented are approximations derived from multiple preclinical studies and are intended for comparative purposes.

Key Findings from Preclinical Comparisons:

-

Favorable Heart-to-Liver Ratio: ⁹⁹ᵐTc-Sestamibi consistently demonstrated a significantly better heart-to-liver uptake ratio compared to Thallium-201.[2] This was a critical advantage, as high liver uptake of Thallium-201 often obscured the inferior wall of the myocardium in clinical imaging.

-

Rapid Blood Clearance: The faster clearance of ⁹⁹ᵐTc-Sestamibi from the bloodstream resulted in a higher target-to-background ratio, leading to clearer and more easily interpretable images.[3]

-

Minimal Redistribution: Unlike Thallium-201, which exhibits significant redistribution over time, ⁹⁹ᵐTc-Sestamibi showed minimal washout from the myocardium.[4] This property simplified imaging protocols, as images could be acquired over a longer time window after injection without significant changes in tracer distribution.

Commercialization and Clinical Impact: The Role of DuPont Merck

The transition from a promising research compound to a clinically available radiopharmaceutical was spearheaded by DuPont Merck Pharmaceutical Company. Recognizing the immense potential of ⁹⁹ᵐTc-Sestamibi, they invested heavily in its development, navigating the complex regulatory landscape and establishing robust manufacturing processes. Marketed under the trade name Cardiolite®, it was launched in the early 1990s and quickly became the most widely used myocardial perfusion imaging agent, a testament to its superior imaging characteristics and favorable safety profile.[5][6][7][8]

Conclusion

The story of this compound is a powerful illustration of the synergy between fundamental chemical inquiry and applied medical research. What began as an exploration of isonitrile chemistry culminated in a revolutionary diagnostic tool that has had a profound impact on the management of coronary artery disease. The meticulous synthetic work, the insightful biological evaluations, and the dedicated commercial development all played crucial roles in this success. For today's researchers, the early history of MIBI serves as an inspiring case study in rational drug design, serendipitous discovery, and the enduring value of interdisciplinary scientific collaboration.

References

- Mousa, S. A., Cooney, J. M., & Williams, S. J. (1991). Kinetics of technetium-99m-Sestamibi and thallium-201 in a transient ischemic myocardium animal model: insight into the 'redistribution' phenomenon. Journal of Nuclear Medicine, 32(7), 1473-1477.

- Glover, D. K., Ruiz, M., Edwards, N. C., Sansoy, V., Bacharach, S. L., & Bergmann, S. R. (1995). Comparison of technetium-99m sestamibi and thallium-201 retention characteristics in canine myocardium. Journal of the American College of Cardiology, 26(4), 1093-1100.

- Glover, D. K., Vanzetto, G., & Bergmann, S. R. (1996). Comparison of thallium-201 resting redistribution with technetium-99m-sestamibi uptake and functional response to dobutamine for assessment of myocardial viability.

- Liu, Z., Pourghiasian, M., Rad-Yousef, F., Bénard, F., & Pan, L. (2013). Minimizing liver uptake of cationic 99mTc radiotracers with ether and crown ether functional groups. Nuclear Medicine and Biology, 40(6), 764-772.

- Onoguchi, M., Nakanishi, S., & Kawai, K. (2003). Comparison of 99mTc-MIBI uptakes on planar images with those in excised rats organs.

- The Pink Sheet. (1996, March 18). DuPont Merck's Cardiolite.

- Wackers, F. J., Berman, D. S., Maddahi, J., Watson, D. D., Beller, G. A., Strauss, H. W., ... & Holman, B. L. (1989). Technetium-99m hexakis 2-methoxyisobutyl isonitrile: human biodistribution, dosimetry, safety, and preliminary comparison to thallium-201 for myocardial perfusion imaging. Journal of Nuclear Medicine, 30(3), 301-311.

- Fallah Mohammadi, G., Khorrami Moghadam, A., Abaszadeh, F., & Mahdavi, M. (2022). Critical Organ Dose Estimation from Tc-99m-MIBI in Nuclear Medicine Cardiology Based on Distribution Data in Rats. Frontiers in Biomedical Technologies, 10(1), 1-7.

- Meerdink, D. J., & Leppo, J. A. (1998). Flow Versus Uptake Comparisons of thallium-201 With technetium-99m Perfusion Tracers in a Canine Model of Myocardial Ischemia. Journal of Nuclear Cardiology, 5(2), 143-151.

- The Pink Sheet. (1992, September 14). DuPont Merck's Cardiolite.

- Caner, B., & Kitapçi, M. (1991). Biodistribution of Tc-99m methoxy-isobutyl-isonitrile (MIBI) in humans. Turkish Journal of Medical Sciences, 15(3), 223-228.

- Lantheus Holdings, Inc. (2011). Preliminary Offering Memorandum. U.S. Securities and Exchange Commission.

- Fernandes, C., Gano, L., & Paulo, A. (2012). Studies of the myocardial uptake and excretion mechanisms of a novel 99mTc heart perfusion agent. Nuclear Medicine and Biology, 39(8), 1185-1192.

- Ramalingam, K. (1989). Facile Synthesis of this compound.

- Lantheus Medical Imaging, Inc. (2009, June 14).

- Jones, A. G., & Davison, A. (1982). The chemistry of technetium I, II, III and IV.

- Dadparvar, S., Chevres, A., & Tulchinsky, M. (2023). Utility of 99mTc-Sestamibi Heart/Liver Uptake Ratio in Screening Nonalcoholic Fatty Liver Disease During Myocardial Perfusion Imaging. Cancer Biotherapeutics & Radiopharmaceuticals, 38(10), 663-669.

- Diagnostic Imaging. (1998, June 1). DuPont to buy out Merck stake in pharmaceutical joint venture.

Sources

- 1. Studies of the myocardial uptake and excretion mechanisms of a novel 99mTc heart perfusion agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minimizing liver uptake of cationic 99mTc radiotracers with ether and crown ether functional groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biodistribution of Tc-99m methoxy-isobutyl-isonitrile (MIBI) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of technetium-99m-Sestamibi and thallium-201 in a transient ischemic myocardium animal model: insight into the 'redistribution' phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Brief: DuPont Merck's Cardiolite [insights.citeline.com]

- 6. DuPont Merck’s Cardiolite [insights.citeline.com]

- 7. sec.gov [sec.gov]